Target Selectivity: Opioid Receptor Cross-Reactivity Absent in BAM (8-22) acetate Compared to BAM22P
BAM (8-22) acetate exhibits no detectable affinity for opioid receptors, in contrast to its longer precursor BAM22P which retains the met-enkephalin sequence (YGGFM) and exhibits full μ/δ-opioid receptor agonist activity. This differential arises from proteolytic processing: BAM (8-22) lacks the N-terminal met-enkephalin motif, eliminating opioid receptor engagement entirely [1]. BAM22P's opioid activity introduces confounding analgesic and tolerance-inducing effects in pain models, whereas BAM (8-22) acetate permits isolated interrogation of MRGPRX1-mediated nociceptive and pruriceptive signaling without opioidergic cross-talk.
| Evidence Dimension | Opioid receptor binding/activation |
|---|---|
| Target Compound Data | No affinity (undetectable binding/activation of μ, δ, or κ opioid receptors) |
| Comparator Or Baseline | BAM22P: met-enkephalin motif present; full opioid receptor agonist activity (μ and δ) |
| Quantified Difference | Qualitative binary difference: presence (BAM22P) vs. complete absence (BAM8-22) of opioid activity |
| Conditions | Sequence analysis; functional assays confirming lack of opioid receptor activation |
Why This Matters
Eliminates opioid receptor crosstalk artifacts, ensuring that observed analgesic, tolerance, or itch phenotypes are attributable solely to MRGPRX1 activation.
- [1] TargetMol. BAM(8-22) Product Technical Datasheet: 'Unlike BAM 22P, does not contain the met-enkephalin motif therefore displays no affinity for opioid receptors.' View Source
